molecular formula C10H15N3 B3345549 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine CAS No. 106284-76-8

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine

Cat. No.: B3345549
CAS No.: 106284-76-8
M. Wt: 177.25 g/mol
InChI Key: LIJXJETXYGSOSK-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine is a heterocyclic compound that belongs to the class of pyridoazepines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Chemical Reactions Analysis

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or repair pathways .

Comparison with Similar Compounds

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-methyl-2,3,4,5-tetrahydropyrido[4,3-b]azepin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-5-3-2-4-8-7-12-10(11)6-9(8)13/h6-7H,2-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJXJETXYGSOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC2=CN=C(C=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543708
Record name 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106284-76-8
Record name 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine
Reactant of Route 2
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine
Reactant of Route 3
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine
Reactant of Route 4
Reactant of Route 4
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine
Reactant of Route 5
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine
Reactant of Route 6
Reactant of Route 6
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine

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